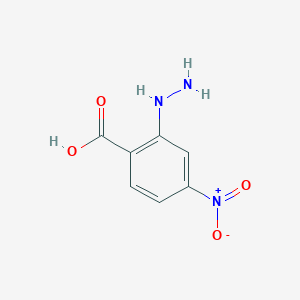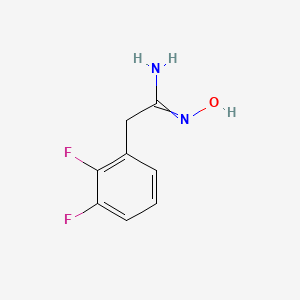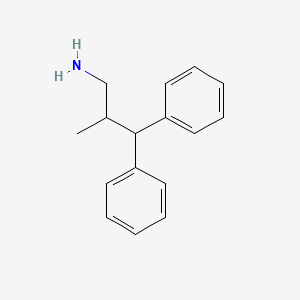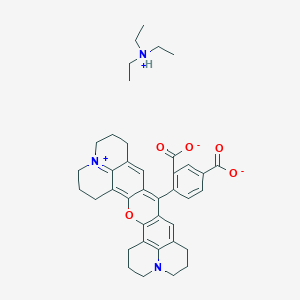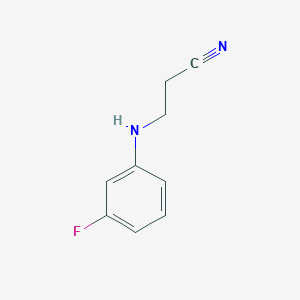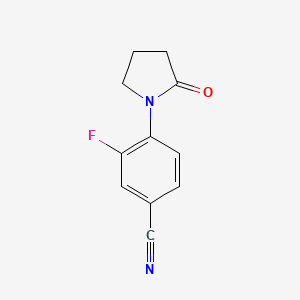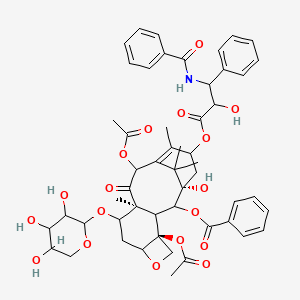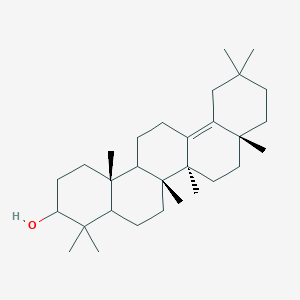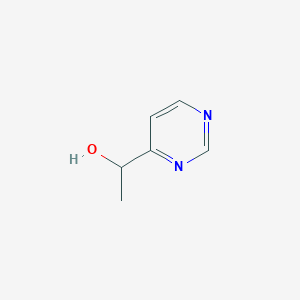
1-(Pyrimidin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a hydroxyl group attached to the ethan-1-ol moiety, which is bonded to the pyrimidine ring at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reduction of 1-(Pyrimidin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Pyrimidin-4-yl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 1-(Pyrimidin-4-yl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(Pyrimidin-4-yl)ethanone
Reduction: 1-(Pyrimidin-4-yl)ethane
Substitution: 1-(Pyrimidin-4-yl)ethyl chloride
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The molecular targets and pathways involved include cyclin-dependent kinases (CDKs) and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring. It has different chemical properties and biological activities.
1-(Pyrimidin-4-yl)ethanone: The ketone analog of this compound, which has different reactivity and applications.
1-(Pyrimidin-4-yl)ethane: The fully reduced analog, which lacks the hydroxyl group and has different chemical behavior.
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3 |
InChI-Schlüssel |
FCQKOPJZMPKYGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
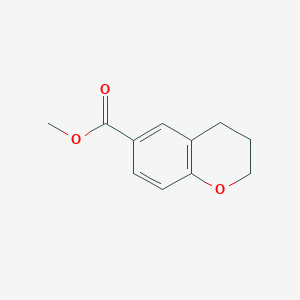
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
